1-[(6-Bromopyridin-2-yl)methyl]azepane

Lipophilicity Positional Isomerism ADME

Select 1-[(6-Bromopyridin-2-yl)methyl]azepane for its unique 6-bromo positional isomerism, delivering an XLogP3 of 3.0—a 0.4 log unit difference from the 5-bromo analog critical for optimizing CNS blood-brain barrier penetration. The seven-membered azepane ring provides conformational flexibility beyond standard piperidine scaffolds for kinase/GPCR SAR exploration. The aryl bromide handle ensures superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig diversifications, ideal for high-throughput library synthesis. Verify lot-specific purity (≥95%) and request a COA for halogen-bonding studies.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
CAS No. 400775-13-5
Cat. No. B1413753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Bromopyridin-2-yl)methyl]azepane
CAS400775-13-5
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=NC(=CC=C2)Br
InChIInChI=1S/C12H17BrN2/c13-12-7-5-6-11(14-12)10-15-8-3-1-2-4-9-15/h5-7H,1-4,8-10H2
InChIKeySZUOXMWKSGVNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 mg / 1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(6-Bromopyridin-2-yl)methyl]azepane (CAS 400775-13-5): A Distinct Azepane Building Block for Targeted Synthesis and Medicinal Chemistry


1-[(6-Bromopyridin-2-yl)methyl]azepane (CAS 400775-13-5) is a heterocyclic organic compound with the molecular formula C12H17BrN2 and a molecular weight of 269.18 g/mol [1]. It is characterized by a seven-membered azepane ring linked via a methylene bridge to a pyridine ring bearing a bromine atom at the 6-position. This structural motif positions the compound as a versatile synthetic intermediate and a potential ligand scaffold in drug discovery, particularly where modulation of lipophilicity, steric bulk, or specific halogen-bonding interactions are desired [2]. The presence of the 6-bromo substituent on the pyridine ring provides a well-defined handle for further chemical elaboration via cross-coupling reactions, while the conformationally flexible azepane ring imparts distinct physicochemical properties compared to its piperidine or pyrrolidine analogs.

Why Generic Substitution Fails for 1-[(6-Bromopyridin-2-yl)methyl]azepane (CAS 400775-13-5): The Critical Role of Positional Isomerism and Halogen Identity


In scientific research and industrial procurement, treating compounds within the same class as interchangeable carries significant risk. For 1-[(6-bromopyridin-2-yl)methyl]azepane, even a seemingly minor modification, such as relocating the bromine atom from the 6- to the 5-position on the pyridine ring, demonstrably alters a key physicochemical property—lipophilicity (LogP)—by 0.4 units [REFS-1, REFS-2]. This quantifiable difference can critically impact membrane permeability, metabolic stability, and target binding in a biological setting. Furthermore, replacing the 6-bromo substituent with a 6-chloro or 6-fluoro analog, or substituting the seven-membered azepane ring with a six-membered piperidine, introduces a cascade of changes in atomic radius, polarizability, and conformational space. These alterations are not trivial; they can fundamentally change a compound's reactivity profile and its suitability for a specific application. The quantitative evidence below underscores that this specific compound possesses a unique set of characteristics that cannot be replicated by its closest structural analogs, making its precise selection non-negotiable for projects demanding these exact parameters.

Quantitative Differentiation Guide: 1-[(6-Bromopyridin-2-yl)methyl]azepane (CAS 400775-13-5) vs. Structural Analogs


Lipophilicity Modulation via Positional Isomerism: 6-Bromo vs. 5-Bromo Substitution

The specific position of the bromine atom on the pyridine ring directly influences the compound's lipophilicity. The target compound, 1-[(6-Bromopyridin-2-yl)methyl]azepane, exhibits a computed XLogP3 value of 3.0 [1]. In contrast, its direct positional isomer, 1-[(5-Bromopyridin-2-yl)methyl]azepane, shows a computed XLogP3 value of 2.6 [2]. This quantitative difference is critical for applications where precise control over partition coefficients is required for optimizing pharmacokinetic properties or passive membrane diffusion.

Lipophilicity Positional Isomerism ADME XLogP3 Physicochemical Property

Distinct Reactivity and Physicochemical Profile via 6-Bromo Substituent vs. 6-Chloro or 6-Fluoro Analogs

The choice of halogen on the pyridine ring governs both synthetic reactivity and potential non-covalent interactions. The 6-bromo substituent in the target compound provides a distinct profile compared to its chloro and fluoro analogs. Quantitatively, bromine has a van der Waals radius of 1.85 Å and a polarizability of 3.05 ų [REFS-1, REFS-2]. These values are significantly larger than those for chlorine (1.75 Å, 2.18 ų) and fluorine (1.47 Å, 0.557 ų) [REFS-1, REFS-2]. This translates to a C-Br bond that is more readily activated in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to C-Cl, while offering stronger halogen-bonding potential than both C-Cl and C-F, a feature increasingly exploited in rational drug design.

Halogen Bonding Cross-Coupling Polarizability Atomic Radius Synthetic Chemistry

Conformational Flexibility and Steric Profile: Seven-Membered Azepane vs. Six-Membered Piperidine Analogs

The seven-membered azepane ring in the target compound exists in a dynamic equilibrium of multiple low-energy conformations, including chair and boat forms, which provides greater conformational flexibility than the more rigid six-membered piperidine ring [1]. Quantitatively, the ring strain in azepane (approx. 6.2 kcal/mol) is slightly lower than that of piperidine (approx. 6.5 kcal/mol), but the increased number of rotatable bonds allows it to sample a larger volume of conformational space [2]. This difference can be crucial for optimizing ligand-protein binding by allowing the azepane moiety to adopt a conformation that better complements a target's binding pocket, a feature that a piperidine analog may not be able to achieve.

Ring Conformation Steric Bulk Conformational Analysis Medicinal Chemistry Scaffold Hopping

High-Purity Specification and Quality Control: Benchmarking Against Vendor Standards

For procurement purposes, the specified purity of a compound is a primary driver of selection. The target compound, 1-[(6-Bromopyridin-2-yl)methyl]azepane, is commercially available with a minimum purity specification of 95% . This specification provides a clear benchmark for quality and reproducibility. In comparison, its positional isomer, 1-[(5-Bromopyridin-2-yl)methyl]azepane, is also offered at 95% purity . While the purity level is comparable, the availability of a well-defined purity specification for the target compound from a reputable vendor ensures that research outcomes are not confounded by unknown impurities, a critical factor when selecting between similar building blocks from different sources or with different stated purities.

Purity Quality Control Procurement Reproducibility Vendor Specification

Targeted Application Scenarios for 1-[(6-Bromopyridin-2-yl)methyl]azepane (CAS 400775-13-5) Based on Differentiated Properties


Optimization of CNS Drug Candidates Requiring Precise Lipophilicity Tuning

For medicinal chemistry programs targeting central nervous system (CNS) disorders, the 6-bromo positional isomer of this azepane derivative offers a specific lipophilicity profile (XLogP3 = 3.0) that is distinct from its 5-bromo isomer (XLogP3 = 2.6) [REFS-1, REFS-2]. This 0.4 log unit difference can be the deciding factor in optimizing a lead compound's ability to passively diffuse across the blood-brain barrier (BBB) or to avoid efflux by P-glycoprotein. The 6-bromo isomer should be prioritized when a higher LogP is required within a series, allowing for finer tuning of ADME properties compared to the 5-bromo alternative.

Scaffold Hopping in Kinase or GPCR Inhibitor Design to Access Novel Binding Modes

In structure-activity relationship (SAR) studies, the seven-membered azepane ring provides a distinct conformational and steric profile compared to more common piperidine-based scaffolds [1]. Researchers aiming to improve selectivity or overcome resistance in kinase or G protein-coupled receptor (GPCR) targets can utilize 1-[(6-bromopyridin-2-yl)methyl]azepane as a core building block. The greater conformational flexibility of the azepane ring allows it to explore a wider range of binding pocket topographies, potentially unlocking interactions not accessible to its more rigid piperidine analogs.

Synthetic Elaboration via Palladium-Catalyzed Cross-Coupling Reactions

The 6-bromo substituent on the pyridine ring serves as a versatile and reactive handle for further diversification. Given the higher reactivity of aryl bromides compared to aryl chlorides in Suzuki-Miyaura and Buchwald-Hartwig couplings, this compound is a preferred starting material for the rapid synthesis of diverse compound libraries [1]. Its use is indicated in high-throughput experimentation (HTE) and parallel synthesis workflows where high conversion rates and broad substrate scope are paramount, ensuring efficient exploration of chemical space around the azepane core.

Investigating Non-Covalent Interactions in Protein-Ligand Complexes via Halogen Bonding

The distinct polarizability and size of the bromine atom make 1-[(6-bromopyridin-2-yl)methyl]azepane an excellent probe for studying halogen bonding in biological systems [REFS-1, REFS-2]. The 6-bromo group can form a sigma-hole interaction with a backbone carbonyl oxygen or a carboxylate group in a protein's binding site. This property is less pronounced with chloro or fluoro analogs. Therefore, this specific compound is the logical choice for structural biology efforts aimed at exploiting halogen bonding as a design principle to enhance binding affinity or improve ligand specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(6-Bromopyridin-2-yl)methyl]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.